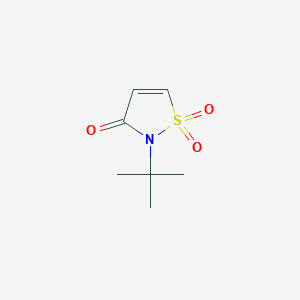

2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum exhibits distinct signals for the tert-butyl group (δ 1.40 ppm, singlet, 9H) and the conjugated protons on the isothiazole ring. The vinylic proton adjacent to the carbonyl resonates at δ 6.50–7.20 ppm as a doublet due to coupling with the sulfur-bound proton. In the ¹³C NMR spectrum , the carbonyl carbon appears at δ 165–170 ppm, while the sulfonyl sulfur deshields neighboring carbons, shifting them to δ 120–140 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

UV-Vis Spectroscopy

The conjugated π-system (C=O and S=O groups) absorbs at λₘₐₓ ≈ 290–310 nm (ε ~ 1500 M⁻¹cm⁻¹), attributed to n→π* transitions of the carbonyl and sulfonyl groups. This aligns with computational predictions for isothiazolone derivatives.

Comparative Study of Isothiazolone Derivatives

Structural Modifications and Electronic Effects

Compared to non-sulfonated analogs (e.g., 2-butyl-1,2-benzisothiazol-3(2H)-one), the sulfonyl group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Bromination at the 4- or 5-position (e.g., 4-bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide) further increases reactivity due to inductive effects.

Thermal Stability

Sulfonated derivatives exhibit superior thermal stability compared to their non-oxidized counterparts. Differential scanning calorimetry (DSC) of this compound shows decomposition onset at >200°C , whereas non-sulfonated analogs degrade below 150°C.

Reactivity in Cycloaddition Reactions

The sulfonyl group stabilizes transition states in Diels-Alder reactions, enabling regioselective [4+2] cycloadditions. For example, this compound reacts with 1,3-dienes to yield bicyclic adducts with >90% regioselectivity, unlike non-sulfonated derivatives.

Properties

IUPAC Name |

2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-7(2,3)8-6(9)4-5-12(8,10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMFJQJWCFZWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119639-24-6 | |

| Record name | 2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of tert-butylamine with 3-chloro-2-isothiazolin-1-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazolones depending on the substituent introduced.

Scientific Research Applications

Antimycobacterial Activity

Research has indicated that 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide exhibits potential as an antimycobacterial agent. Studies have shown that derivatives of this compound can effectively inhibit Mycobacterium tuberculosis in vitro. The structural motif of isothiazolone has been leveraged to design various derivatives that enhance biological activity against mycobacterial infections.

Bacteriostatic and Fungistatic Properties

This compound has been recognized for its bacteriostatic and fungistatic properties, making it effective as a biocide in various formulations. Its application spans across cosmetics and industrial products where microbial growth prevention is critical .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are utilized in assays where they react with specific analytes to produce measurable changes detectable through advanced analytical techniques. This application enhances the sensitivity and specificity of analytical results, proving beneficial in various research settings.

Industrial Applications

The compound's stability under different conditions allows for its incorporation into formulations where it serves as a preservative or biocide. Its unique balance between efficacy and lower toxicity compared to other similar compounds makes it suitable for use in consumer products .

Case Studies

Mechanism of Action

The antimicrobial activity of 2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the thiol groups of proteins and enzymes in the microbial cell, leading to the inhibition of essential cellular processes and ultimately causing cell death. The tert-butyl group enhances the compound’s stability, allowing it to remain effective over a longer period.

Comparison with Similar Compounds

Similar Compounds

- 2-Methylisothiazol-3(2H)-one

- 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

- 1,2-Benzisothiazol-3(2H)-one

Uniqueness

2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide stands out due to its enhanced stability and effectiveness, attributed to the presence of the tert-butyl group. This makes it more suitable for applications requiring long-term antimicrobial activity compared to other isothiazolones.

Biological Activity

2-(tert-Butyl)isothiazol-3(2H)-one 1,1-dioxide, commonly referred to as BBIT, is a compound with notable biological activity, particularly in the fields of biocides and pharmaceuticals. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and applications.

- Molecular Formula : C₇H₁₁NO₃S

- Molecular Weight : 189.23 g/mol

- CAS Number : 119639-24-6

BBIT belongs to the isothiazolone family, which is widely recognized for its antimicrobial properties. It is used in various industrial applications, including cosmetics and as a preservative.

Antimicrobial Properties

BBIT exhibits significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action primarily involves the inhibition of cellular respiration and disruption of cellular membranes.

Minimum Inhibitory Concentration (MIC) Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Schizosaccharomyces pombe | 2.6 |

These values indicate that BBIT is effective at low concentrations, making it a valuable agent in preventing microbial growth in various formulations .

Cytotoxicity and Toxicological Studies

Research has indicated potential cytotoxic effects of BBIT on human cell lines. A study evaluating the impact of isothiazolinones on HepG2 liver cells showed that exposure to BBIT resulted in significant alterations in cellular morphology and viability.

Key Findings from Toxicological Studies

- Short-term Exposure : Induced morphological changes consistent with necrosis.

- Long-term Exposure : Impaired glutathione metabolism, leading to oxidative stress .

Case Studies

-

Human Health Risk Assessment :

A comprehensive risk assessment conducted by the EPA highlighted acute toxicity signs in animal models exposed to BBIT. Symptoms included labored breathing and increased salivation at higher doses . -

Dermal Sensitization :

Studies have shown that BBIT can induce skin sensitization at concentrations as low as 15 µg/cm². This indicates a need for caution in formulations intended for dermal application .

Industrial Use

BBIT is primarily used as a biocide in industrial settings due to its effectiveness against bacteria and fungi. Its application spans across:

- Cosmetics : As a preservative to extend shelf life.

- Paints and Coatings : To prevent microbial growth during storage.

Regulatory Status

BBIT's use is regulated due to its potential health risks. The compound has been assessed for both ecological and human health impacts, with guidelines established for safe exposure levels .

Q & A

Q. How are structure-activity relationships (SARs) derived for analogs with varying alkyl chain lengths?

- Methodology : Synthesize homologs (e.g., pentyl, hexyl chains) via alkylation of the parent compound. Evaluate logP (HPLC) and membrane permeability (Caco-2 assays). SAR trends show increased hydrophobicity enhances blood-brain barrier penetration .

Synthetic Challenges

Q. What purification techniques are optimal for isolating 2-(tert-Butyl)isothiazol-3(2H)-one from polar byproducts?

- Methodology : Gradient flash chromatography (silica gel, hexane → EtOAc) separates non-polar tert-butyl derivatives from sulfonic acid byproducts. Recrystallization in ethanol:water (9:1) yields >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.